molecular formula C19H15ClN4O3S3 B12006607 4-[(E)-{2-[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid

4-[(E)-{2-[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid

Cat. No.: B12006607
M. Wt: 479.0 g/mol
InChI Key: XTFUMZYZUJTXIX-ZVBGSRNCSA-N
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Description

4-[(E)-{2-[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid is a complex organic compound with a molecular formula of C19H15ClN4O3S3 and a molecular weight of 479.001 . This compound is notable for its unique structure, which includes a thiadiazole ring, a chlorobenzyl group, and a benzoic acid moiety. It is primarily used in scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The final step involves the reaction of the thiadiazole derivative with a suitable hydrazine derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound is not widely documented, likely due to its primary use in research settings. the general principles of organic synthesis, such as maintaining purity and yield, apply. The use of high-purity reagents and controlled reaction conditions is essential to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

4-[(E)-{2-[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiadiazole and chlorobenzyl groups. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid
  • 4-[(E)-{2-[({5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid

Uniqueness

The uniqueness of 4-[(E)-{2-[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C19H15ClN4O3S3

Molecular Weight

479.0 g/mol

IUPAC Name

4-[(E)-[[2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C19H15ClN4O3S3/c20-15-7-3-13(4-8-15)10-28-18-23-24-19(30-18)29-11-16(25)22-21-9-12-1-5-14(6-2-12)17(26)27/h1-9H,10-11H2,(H,22,25)(H,26,27)/b21-9+

InChI Key

XTFUMZYZUJTXIX-ZVBGSRNCSA-N

Isomeric SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=C(C=C3)C(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=C(C=C3)C(=O)O)Cl

Origin of Product

United States

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